8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyrazolyl group attached to the purine ring, along with multiple methyl groups and an oxopropyl substituent. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment to the purine ring: The pyrazole derivative is then reacted with a purine precursor, such as 3,7-dimethylxanthine, under conditions that facilitate nucleophilic substitution.
Introduction of the oxopropyl group: The final step involves the alkylation of the purine derivative with a suitable oxopropylating agent, such as 2-bromoacetone, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or purine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the purine ring.
Reduction: Reduced forms of the purine and pyrazole rings.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to altered cellular processes. Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-dimethylxanthine): Another purine derivative found in cocoa and chocolate, with mild stimulant effects.
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): A purine analog used in the treatment of gout by inhibiting xanthine oxidase.
Uniqueness
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolyl group with a purine ring and an oxopropyl substituent makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-oxopropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-8-6-9(2)21(17-8)14-16-12-11(18(14)4)13(23)20(7-10(3)22)15(24)19(12)5/h6H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXIYMWHYDQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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